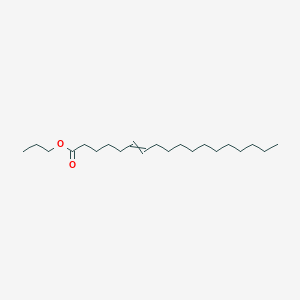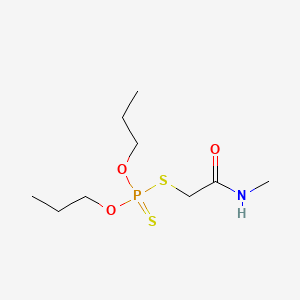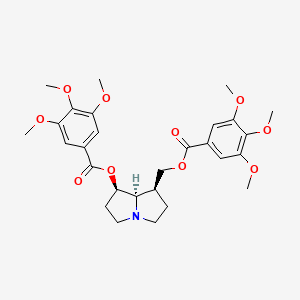
N-(1-Phenyl-2-propylidene)aminoguanidine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Phenyl-2-propylidene)aminoguanidine acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenyl group attached to a propylidene moiety, which is further linked to an aminoguanidine group. The acetate form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-2-propylidene)aminoguanidine acetate typically involves the condensation of 1-phenyl-2-propylidene with aminoguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
N-(1-Phenyl-2-propylidene)aminoguanidine acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other functional groups replacing the original groups.
科学研究应用
N-(1-Phenyl-2-propylidene)aminoguanidine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(1-Phenyl-2-propylidene)aminoguanidine acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as diamine oxidase and nitric oxide synthase, which play crucial roles in various physiological processes. By inhibiting these enzymes, the compound can modulate the levels of reactive oxygen species and nitric oxide, thereby exerting its effects on oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
Aminoguanidine: A related compound with similar enzyme inhibitory properties.
Phenylhydrazine: Shares structural similarities and is used in similar applications.
Propylidene derivatives: Compounds with the propylidene moiety that exhibit comparable chemical reactivity.
Uniqueness
N-(1-Phenyl-2-propylidene)aminoguanidine acetate stands out due to its unique combination of the phenyl, propylidene, and aminoguanidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, solubility, and specific enzyme inhibitory activities.
属性
CAS 编号 |
35957-62-1 |
|---|---|
分子式 |
C12H18N4O2 |
分子量 |
250.30 g/mol |
IUPAC 名称 |
acetic acid;2-[(E)-1-phenylpropan-2-ylideneamino]guanidine |
InChI |
InChI=1S/C10H14N4.C2H4O2/c1-8(13-14-10(11)12)7-9-5-3-2-4-6-9;1-2(3)4/h2-6H,7H2,1H3,(H4,11,12,14);1H3,(H,3,4)/b13-8+; |
InChI 键 |
NWPARAFEEGQKBO-FNXZNAJJSA-N |
手性 SMILES |
C/C(=N\N=C(N)N)/CC1=CC=CC=C1.CC(=O)O |
规范 SMILES |
CC(=NN=C(N)N)CC1=CC=CC=C1.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)



![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)

